molecular formula C16H12ClN3O2 B4840026 2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B4840026
M. Wt: 313.74 g/mol
InChI Key: JPPQUEAKLXNQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a synthetic compound that is used in various scientific research applications. This compound is also known as JNJ-26854165 and has been found to have potential in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves the inhibition of various enzymes and proteins, including HDACs (histone deacetylases) and NF-κB (nuclear factor kappa B). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. NF-κB is a transcription factor that is involved in the regulation of immune responses and inflammation. Its inhibition can lead to the suppression of inflammatory responses and the inhibition of autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide include the inhibition of HDACs and NF-κB, as well as the activation of tumor suppressor genes and the inhibition of oncogenes. It has also been shown to have anti-inflammatory and immunosuppressive effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide in lab experiments include its specificity and potency in inhibiting HDACs and NF-κB. However, its limitations include its potential toxicity and the need for further research to determine its efficacy in the treatment of various diseases.

Future Directions

For the research of 2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide include the exploration of its potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Further research is also needed to determine its toxicity and potential side effects, as well as its efficacy in combination with other drugs. Additionally, the development of more potent and specific analogs of this compound may lead to the discovery of new therapeutic agents.

Scientific Research Applications

2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has been found to have potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.

properties

IUPAC Name

2-chloro-N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-10-6-7-14-18-8-13(16(22)20(14)9-10)19-15(21)11-4-2-3-5-12(11)17/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPQUEAKLXNQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)NC(=O)C3=CC=CC=C3Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Reactant of Route 3
2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Reactant of Route 4
2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Reactant of Route 5
2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Reactant of Route 6
2-chloro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

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